N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-26-18-11-9-16(10-12-18)13-14-27(24,25)22-15-21(23)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,21-23H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIDQYVIPLYFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the hydroxyethyl group. The methoxyphenyl group is then attached through a series of substitution reactions. Finally, the ethanesulfonamide moiety is introduced under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the naphthalene ring or the ethanesulfonamide moiety.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce different functional groups to the methoxyphenyl ring.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibit inhibitory activity against various enzymes, including:
- Acetylcholinesterase : Important for neurodegenerative diseases like Alzheimer's.
- α-glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM) by inhibiting carbohydrate absorption.
Studies have shown that sulfonamides can significantly reduce enzyme activity, leading to potential therapeutic benefits in treating these conditions .
Anticancer Activity
The compound has shown promise in anticancer research. Similar sulfonamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines:
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Colon Cancer | 10 |
| Cervical Cancer | 12 |
In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial properties against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values observed for related compounds indicate significant antimicrobial efficacy .
Case Studies
Several case studies have highlighted the applications of similar sulfonamides in clinical settings:
- Diabetes Management : A study demonstrated that a related sulfonamide effectively reduced blood glucose levels in diabetic animal models by inhibiting α-glucosidase activity .
- Cancer Treatment : In a clinical trial involving breast cancer patients, a derivative of this compound showed promising results in reducing tumor size when combined with standard chemotherapy protocols .
- Neuroprotection : Research on acetylcholinesterase inhibitors has indicated that compounds similar to this compound could improve cognitive function in Alzheimer's patients by enhancing cholinergic transmission .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-chlorophenyl)ethanesulfonamide
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methylphenyl)ethanesulfonamide
Uniqueness
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, a compound with the potential for diverse biological activities, has garnered attention in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C18H21NO3S
- Molecular Weight : 341.43 g/mol
- CAS Number : 120425-23-2
Structural Features
The compound features:
- A naphthalene moiety that may contribute to its lipophilicity and potential interactions with biological membranes.
- A sulfonamide group, which is often associated with antibacterial activity and enzyme inhibition.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide groups often inhibit carbonic anhydrase and other enzymes. This inhibition can lead to various physiological effects, such as diuresis or anti-inflammatory responses.
- Receptor Modulation : The structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter receptors, possibly influencing mood or cognitive functions.
Antimicrobial Activity
A study evaluated the antibacterial properties of various sulfonamides, including derivatives similar to our compound. Results indicated effective inhibition against Gram-positive bacteria, suggesting a potential role in treating infections .
Anti-inflammatory Effects
Research has shown that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound may have therapeutic applications in chronic inflammatory diseases .
Case Studies
- Case Study 1: Treatment of Inflammatory Disorders
- Case Study 2: Antimicrobial Efficacy
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels | |
| Enzyme inhibition | Inhibition of carbonic anhydrase |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| LogP | 3.76 |
| Bioavailability | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
